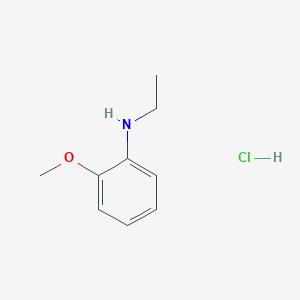
N-Ethyl-2-methoxyaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2-methoxyaniline hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity :
- A study by Zhi et al. (2005) details the synthesis of various compounds, including 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which are synthesized using 2-methoxy-6-amino-4-pyrimidone and N-ethyl-2-methoxyaniline hydrochloride. These compounds exhibited potent inhibitory activity against bacterial DNA polymerase and showed significant antibacterial activity against Gram-positive organisms.
Metabolism in Human and Rat Liver Microsomes :
- Research by Coleman et al. (2000) explores the metabolism of various herbicides, revealing insights into the biochemical interactions and transformations involving compounds related to this compound.
Synthesis of Kinase Inhibitors :
- A 2022 study by Johnson et al. discusses the synthesis of 5-Ethylsulfonyl-2-methoxyaniline, a molecule used in preparing various compounds with biological activities, including kinase inhibitors. This demonstrates the utility of related compounds in synthesizing medically significant molecules.
Molar Refraction and Polarizability Studies :
- Sawale et al. (2016) conducted a study on a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, focusing on its molar refraction and polarizability, indicating the importance of such compounds in understanding molecular properties relevant to pharmaceuticals.
Photoelectrochemistry and Spectroscopy :
- The study by Kilmartin and Wright (1999) investigates the properties of substituted polyanilines, including poly(o-methoxyaniline), using photoelectrochemical and spectroscopic techniques. This research highlights the significance of such compounds in materials science, particularly in understanding the properties of conducting polymers.
Propiedades
IUPAC Name |
N-ethyl-2-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-3-10-8-6-4-5-7-9(8)11-2;/h4-7,10H,3H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJFEKXHUYCQID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)









